An In-Depth Technical Guide to Fmoc-1-amino-cyclohexane acetic acid: A Keystone for Advanced Peptide and Peptidomimetic Design
An In-Depth Technical Guide to Fmoc-1-amino-cyclohexane acetic acid: A Keystone for Advanced Peptide and Peptidomimetic Design
Foreword: The Quest for Structural Control in Therapeutic Peptides
In the landscape of modern drug discovery, the rational design of molecules with precisely controlled three-dimensional structures is paramount. Peptides, with their inherent biocompatibility and high target specificity, represent a powerful class of therapeutics. However, their clinical utility is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced potency and off-target effects. The introduction of non-canonical amino acids is a cornerstone of strategies to overcome these limitations. Among these, Fmoc-1-amino-cyclohexane acetic acid has emerged as a critical building block for imparting conformational rigidity and enhancing the pharmacokinetic profiles of peptide-based therapeutics. This guide provides an in-depth technical overview of this versatile compound, from its fundamental properties and synthesis to its strategic application in the design of next-generation peptidomimetics.
Core Characteristics of Fmoc-1-amino-cyclohexane acetic acid
Fmoc-1-amino-cyclohexane acetic acid is a synthetic amino acid derivative that combines the advantageous properties of a cyclic aliphatic side chain with the widely used fluorenylmethoxycarbonyl (Fmoc) protecting group for the amine terminus. This combination makes it an invaluable reagent in solid-phase peptide synthesis (SPPS).
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Fmoc-1-amino-cyclohexane acetic acid is essential for its effective use in synthesis and for predicting its influence on the final peptide.
| Property | Value | Source(s) |
| CAS Number | 282524-98-5 | Chem-Impex |
| Molecular Formula | C₂₃H₂₅NO₄ | Chem-Impex |
| Molecular Weight | 379.46 g/mol | Chem-Impex |
| Appearance | White to off-white solid | Chem-Impex |
| Melting Point | 118-130 °C | Chem-Impex |
| Purity | ≥95% (HPLC) | Chem-Impex |
| Solubility | Soluble in common organic solvents used in peptide synthesis (e.g., DMF, NMP, DCM). Insoluble in water. | MySkinRecipes |
The Significance of the Constituent Moieties
The utility of Fmoc-1-amino-cyclohexane acetic acid stems from the distinct roles of its two primary components: the Fmoc group and the 1-aminocyclohexane acetic acid core.
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The Fmoc Protecting Group: The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for amines. Its widespread use in SPPS is due to the mild deprotection conditions (typically a solution of piperidine in DMF), which are orthogonal to the acid-labile side-chain protecting groups commonly employed. This allows for the selective deprotection and coupling of amino acids in a stepwise manner on a solid support.
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The 1-Aminocyclohexane Acetic Acid Core: This portion of the molecule is a β-amino acid, where the amino group is attached to the carbon atom adjacent to the carboxyl group. The key feature is the cyclohexane ring, which introduces significant conformational constraints into the peptide backbone. This rigidity is crucial for:
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Enhancing Metabolic Stability: The steric hindrance provided by the cyclohexane ring can protect the adjacent peptide bonds from enzymatic degradation by proteases.[1]
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Inducing Specific Secondary Structures: The constrained torsional angles of the cyclohexane ring can guide the peptide chain to adopt well-defined secondary structures, such as turns and helices. This pre-organization can lead to higher binding affinity and selectivity for the target receptor or enzyme.[1]
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Improving Bioavailability: By increasing metabolic stability and potentially enhancing membrane permeability, the incorporation of such residues can lead to improved pharmacokinetic properties.
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Synthesis of Fmoc-1-amino-cyclohexane acetic acid
The synthesis of Fmoc-1-amino-cyclohexane acetic acid is a two-stage process: first, the synthesis of the unprotected amino acid, 1-aminocyclohexaneacetic acid, followed by the protection of the amino group with the Fmoc moiety.
Synthesis of 1-Aminocyclohexaneacetic Acid
Several synthetic routes to 1-aminocyclohexaneacetic acid have been reported, often as a key intermediate in the synthesis of the anticonvulsant drug Gabapentin. A common approach involves the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.
Experimental Protocol: Synthesis of 1-Aminocyclohexaneacetic Acid
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Step 1: Synthesis of 1,1-Cyclohexanediacetic Anhydride. 1,1-Cyclohexanediacetic acid is heated with acetic anhydride to form the corresponding cyclic anhydride.
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Step 2: Formation of the Monoamide. The anhydride is then reacted with ammonia to selectively open the ring and form 1,1-cyclohexanediacetic acid monoamide.
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Step 3: Hofmann Rearrangement. The monoamide is treated with a solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide) at low temperature. The Hofmann rearrangement proceeds to yield 1-aminocyclohexaneacetic acid.
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Step 4: Isolation and Purification. The product is typically isolated by acidification to precipitate the amino acid, which can then be purified by recrystallization.
Disclaimer: This is a representative protocol. Researchers should consult detailed literature procedures and ensure appropriate safety precautions are taken.
Fmoc Protection of 1-Aminocyclohexaneacetic Acid
The final step is the protection of the amino group. This is a standard procedure in peptide chemistry, most commonly achieved using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl).
Experimental Protocol: Fmoc Protection
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Dissolution: 1-Aminocyclohexaneacetic acid (1 equivalent) is dissolved in a suitable solvent mixture, typically aqueous dioxane or acetone, containing a weak base such as sodium bicarbonate or triethylamine (2-3 equivalents).
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Addition of Fmoc Reagent: A solution of Fmoc-OSu (1.05 equivalents) in the same organic solvent is added dropwise to the amino acid solution at 0-5 °C with vigorous stirring.
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Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight until the reaction is complete (monitored by TLC or LC-MS).
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Work-up: The reaction mixture is diluted with water and washed with a non-polar solvent like diethyl ether to remove unreacted Fmoc-OSu and byproducts. The aqueous layer is then acidified to a pH of 2-3 with dilute hydrochloric acid, which causes the Fmoc-protected amino acid to precipitate.
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Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Fmoc-1-amino-cyclohexane acetic acid.[2]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-1-amino-cyclohexane acetic acid is as a building block in Fmoc-based SPPS. Its incorporation into a peptide sequence follows the standard SPPS cycle.
The Fmoc-SPPS Cycle
The following diagram illustrates the key steps in incorporating an amino acid, such as Fmoc-1-amino-cyclohexane acetic acid, into a growing peptide chain on a solid support.
Caption: The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.
Detailed Workflow for Incorporation of Fmoc-1-amino-cyclohexane acetic acid:
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Resin Preparation: The synthesis begins with a solid support (resin) to which the first amino acid is attached. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
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Fmoc Deprotection: The Fmoc group on the N-terminus of the resin-bound amino acid is removed by treatment with a 20% solution of piperidine in DMF. This exposes a free amine group.
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Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc byproducts.
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Activation and Coupling: In a separate vessel, Fmoc-1-amino-cyclohexane acetic acid (typically 3-5 equivalents) is pre-activated using a coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). This activated amino acid solution is then added to the resin. The free amine on the resin attacks the activated carboxyl group of Fmoc-1-amino-cyclohexane acetic acid, forming a new peptide bond.
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Washing: The resin is again washed with DMF to remove excess reagents and byproducts.
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Repeat: This cycle of deprotection, washing, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.
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Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Structural Implications and Peptidomimetic Design
The true power of Fmoc-1-amino-cyclohexane acetic acid lies in its ability to dictate the secondary structure of peptides, a critical aspect of designing potent and selective therapeutics.
Conformational Constraints and Secondary Structure Induction
X-ray crystallographic studies of Fmoc-1-amino-cyclohexane acetic acid have revealed that the backbone torsion angles are restricted to a gauche conformation, with the cyclohexane ring adopting a stable chair conformation.[3] When incorporated into a peptide chain, this inherent rigidity significantly limits the conformational freedom of the backbone.
Studies on peptides containing similar cyclic amino acids, such as 1-aminocyclooctane-1-carboxylic acid, have shown a strong propensity to induce and stabilize helical structures, particularly the 3₁₀-helix.[4] The 3₁₀-helix is a tighter helix than the more common α-helix and is often found in the turn regions of proteins. By strategically placing Fmoc-1-amino-cyclohexane acetic acid residues within a peptide sequence, it is possible to design peptides that adopt specific, predictable, and stable helical conformations. This is a powerful tool for mimicking the helical domains of proteins that are involved in protein-protein interactions.
The following diagram illustrates the concept of using a conformationally constrained amino acid to pre-organize a peptide into a bioactive conformation.
